molecular formula C14H18N2O3 B12224446 (4{R},4a{S},8a{S})-4-(4-methoxyphenyl)octahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one

(4{R},4a{S},8a{S})-4-(4-methoxyphenyl)octahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one

Cat. No.: B12224446
M. Wt: 262.30 g/mol
InChI Key: WEBPGPSNQIQDEB-UHFFFAOYSA-N
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Description

(4{R},4a{S},8a{S})-4-(4-methoxyphenyl)octahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one is a complex organic compound characterized by its unique pyrano[2,3-d]pyrimidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4{R},4a{S},8a{S})-4-(4-methoxyphenyl)octahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrano[2,3-d]pyrimidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and dihydropyran.

    Introduction of the Methoxyphenyl Group: This step might involve a substitution reaction where a methoxyphenyl group is introduced to the core structure under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.

    Reduction: Reduction reactions could be used to modify the core structure or side chains.

    Substitution: Various substitution reactions can be employed to introduce different functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity. This could include studies on enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, (4{R},4a{S},8a{S})-4-(4-methoxyphenyl)octahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one could be investigated for its potential therapeutic effects. This might involve screening for activity against various diseases or conditions.

Industry

In industry, this compound could find applications in the development of new materials or as a precursor in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (4{R},4a{S},8a{S})-4-(4-methoxyphenyl)octahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidin-2-one Derivatives: Other compounds with similar core structures.

    Methoxyphenyl Derivatives: Compounds with similar side chains.

Uniqueness

The uniqueness of (4{R},4a{S},8a{S})-4-(4-methoxyphenyl)octahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one lies in its specific stereochemistry and functional groups, which might confer unique properties or activities compared to similar compounds.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,3,4,4a,5,6,7,8a-octahydropyrano[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C14H18N2O3/c1-18-10-6-4-9(5-7-10)12-11-3-2-8-19-13(11)16-14(17)15-12/h4-7,11-13H,2-3,8H2,1H3,(H2,15,16,17)

InChI Key

WEBPGPSNQIQDEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCCOC3NC(=O)N2

Origin of Product

United States

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